2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(2,4-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21ClN2O7/c1-34-17-7-8-20(22(9-17)35-2)29-25(31)13-30-12-19(26(32)15-3-5-16(28)6-4-15)27(33)18-10-23-24(11-21(18)30)37-14-36-23/h3-12H,13-14H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWJDCKXIZTHEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=C(C=C5)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ClN2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting from commercially available reactants. The process may include:
Formation of the Quinoline Core: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of the Dioxolo Ring: This step may involve the use of reagents like sesamol or 1,2,4,5-tetrachlorobenzene to form the dioxolo ring.
Attachment of the Chlorobenzoyl Group: This can be done using 4-chlorobenzoyl chloride in the presence of a base like triethylamine.
Final Coupling with the Acetamide Group: This step involves the coupling of the intermediate with N-(2,4-dimethoxyphenyl)acetamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline core or other parts of the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents like halides, acids, or bases can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Antimicrobial Applications
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (cm) |
|---|---|
| Mycobacterium smegmatis | 1.5 |
| Pseudomonas aeruginosa | 1.3 |
| Candida albicans | 1.0 |
Studies have shown that derivatives of quinoline compounds can inhibit the growth of these pathogens effectively, suggesting that this compound may also possess similar activities due to its structural characteristics .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably:
- Mechanism of Action: The compound may inhibit specific enzymes involved in cancer progression, such as cyclooxygenase-2 (COX-2), which is crucial for tumor growth and metastasis.
- In vitro Studies: Cell proliferation assays have demonstrated that the compound can reduce the viability of cancer cells by inducing apoptosis through various signaling pathways .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Dioxoloquinoline Core: This involves acylation reactions using chlorobenzoyl chloride.
- Introduction of Dimethoxyphenyl Group: This step is crucial for enhancing the biological activity of the compound.
Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compounds .
Potential in Drug Development
Given its promising biological activities, this compound is being investigated as a potential lead in drug development. Its ability to target multiple pathways involved in disease processes makes it a candidate for further exploration in pharmaceutical research.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against various strains of bacteria and fungi. Results indicated that it exhibited significant inhibitory effects comparable to standard antibiotics .
Case Study 2: Anticancer Properties
Another investigation focused on its anticancer properties, demonstrating that compounds with similar structures could inhibit tumor growth in vitro and in vivo models . The study highlighted the importance of further optimizing the chemical structure to enhance potency and selectivity.
Mechanism of Action
The mechanism of action of 2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(2,4-dimethoxyphenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA or inhibit enzyme activity, while the dioxolo ring may enhance binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key structural and functional differences between the target compound and related acetamide/heterocyclic derivatives:
Key Observations from Comparative Analysis
Core Heterocycle Influence: The dioxoloquinoline core in the target compound differs from quinazolinone () and benzoimidazo-isoquinolinone () systems. These variations impact electronic properties and binding to biological targets. For instance, quinazolinones are linked to GABA receptor modulation , while dioxoloquinolines may target kinases or oxidative stress pathways. The [1,3]dioxolo group in the target compound enhances rigidity and may improve metabolic stability compared to non-fused acetamides like 2-chloro-N-(4-fluorophenyl)acetamide .
Substituent Effects: Chlorobenzoyl vs. Dichlorophenyl: The 4-chlorobenzoyl group in the target compound introduces a ketone functionality absent in N-[(2,4-dichlorophenyl)methyl] derivatives (). This could facilitate hydrogen bonding with target proteins.
Biological Activity
The compound 2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(2,4-dimethoxyphenyl)acetamide (CAS Number: 902292-96-0) is a synthetic derivative belonging to the quinoline family. This compound exhibits significant biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews its biological activity based on diverse research findings and case studies.
The molecular formula of the compound is , with a molecular weight of 495.3 g/mol. Its structure incorporates a quinoline moiety substituted with various functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For example, compounds within the quinoline class have demonstrated cytotoxic effects against various cancer cell lines. The compound's structure suggests it may inhibit cancer cell proliferation through multiple mechanisms:
- Cell Cycle Arrest : Research indicates that similar compounds can induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) : The generation of ROS has been linked to the induction of apoptosis in cancer cells. Compounds that enhance ROS production can lead to increased cytotoxicity against tumor cells.
In vitro studies have shown that derivatives of this compound possess potent activity against human leukemia cell lines, with IC50 values indicating effective inhibition of cell growth .
| Compound | Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| 2e | MV-4-11 | 0.12 | 79.5 |
| 2q | MV-4-11 | 0.24 | Not reported |
Antimicrobial Activity
The compound also exhibits antimicrobial properties . Similar quinoline derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial DNA synthesis or interference with protein synthesis pathways.
In a comparative study, certain derivatives displayed minimum inhibitory concentrations (MIC) comparable to established antibiotics like norfloxacin, indicating their potential utility as antimicrobial agents .
Study on Antileukemic Activity
A study focusing on the antileukemic activity of related compounds found that the introduction of specific substituents significantly enhanced cytotoxicity against leukemia cells while maintaining low toxicity towards normal cells . This selectivity is crucial for developing effective cancer therapies.
Synthesis and Evaluation
A systematic evaluation of synthesized derivatives revealed that modifications at the benzoyl and acetamide positions could lead to enhanced biological activity. For instance, introducing electron-withdrawing groups at specific positions increased the overall potency against cancer cell lines .
Q & A
Q. What challenges arise during scale-up from milligram to gram synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
